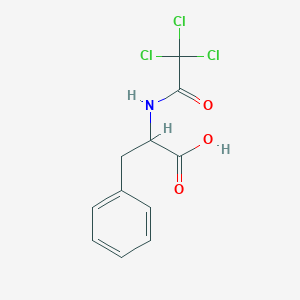![molecular formula C10H13N3O2 B14722167 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine CAS No. 5757-82-4](/img/structure/B14722167.png)
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –C=N–NH2
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine can be synthesized through the reaction of 4-nitroacetophenone with 1,1-dimethylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate hydrazone, which then undergoes further condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. This interaction can result in antimicrobial or anticancer effects by disrupting essential biological processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: A related compound with similar chemical properties but lacking the nitrophenyl group.
4-Nitroacetophenone: A precursor in the synthesis of 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine.
Hydrazones: A broader class of compounds with similar functional groups.
Uniqueness
This compound is unique due to the presence of both the dimethylhydrazine and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
5757-82-4 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-methyl-N-[1-(4-nitrophenyl)ethylideneamino]methanamine |
InChI |
InChI=1S/C10H13N3O2/c1-8(11-12(2)3)9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
InChI Key |
LGBYZKSTFGBXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)
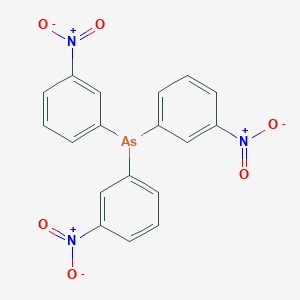

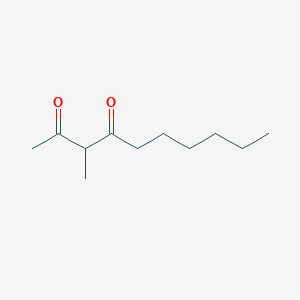
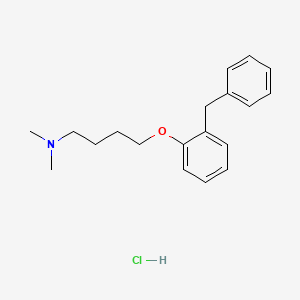

![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
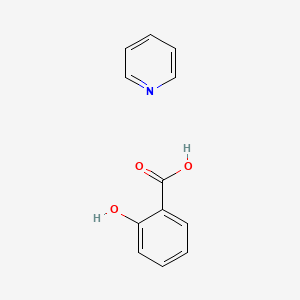
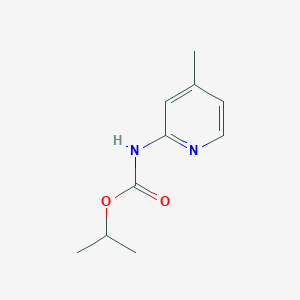
methanol](/img/structure/B14722152.png)
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)


